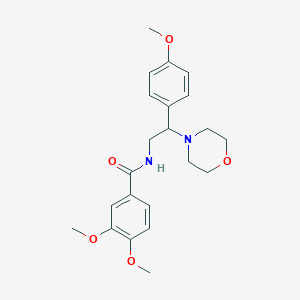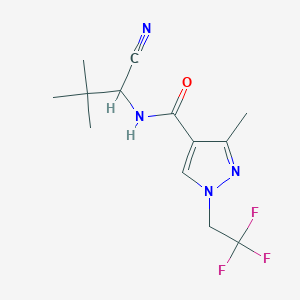
t-Butyl methyl 1,4-phenylenedicarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Molecular Structure Analysis
While the molecular structure of t-Butyl methyl 1,4-phenylenedicarbamate is not analyzed in the papers, the structure can be inferred to contain a phenylene backbone with carbamate groups and a t-butyl group attached. The presence of these groups can influence the stability and reactivity of the molecule, as seen in the behavior of related compounds under study.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of t-Butyl methyl 1,4-phenylenedicarbamate. However, they do provide information on the behavior of similar t-butyl and phenyl compounds. For instance, the acid-catalyzed cleavage of a related dienone compound in various solvents leads to solvolysis products and racemization under certain conditions . This suggests that t-Butyl methyl 1,4-phenylenedicarbamate may also undergo solvolysis and experience changes in stereochemistry when exposed to acidic conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of t-Butyl methyl 1,4-phenylenedicarbamate are not directly reported in the papers. However, the properties of t-butyl groups and phenyl compounds, in general, can be indicative of the behavior of the compound . For example, the mass spectrometry study of t-butylbenzene shows a secondary isotope effect and provides insights into the fragmentation patterns of t-butyl groups . This information can be useful in predicting the mass spectrometric behavior of t-Butyl methyl 1,4-phenylenedicarbamate.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
A study investigated the properties of a methyl substituted phenyl containing dithiocarbamate compound as an effective corrosion inhibitor for steel in acidic solutions. The compound demonstrated high inhibition efficiency and stability, attributed to its ability to adsorb onto the steel surface through both physical and chemical interactions. The presence of a methyl-functionalized benzene ring contributed to its hydrophobicity, enhancing its protective capabilities against aqueous corrosive environments. This research suggests that compounds with similar functional groups or structures, such as t-Butyl methyl 1,4-phenylenedicarbamate, could potentially be explored for corrosion inhibition applications (Kıcır et al., 2016).
Semiconductor Fabrication
Another study focused on the synthesis and characterization of diorganotin complexes of dithiocarbamates, which were utilized as single-source precursors for the deposition of tin sulfide thin films via aerosol-assisted chemical vapor deposition (AACVD). The research demonstrated the effective deposition of orthorhombic SnS thin films, which are important for various semiconductor applications. Given the role of dithiocarbamate complexes in facilitating the deposition process, similar carbamate compounds like t-Butyl methyl 1,4-phenylenedicarbamate could potentially find applications in semiconductor fabrication or materials science (Ramasamy et al., 2013).
Polymer Science
Research in polymer science explored the thermal aging of polymer bulk heterojunction solar cells, with a focus on improving their thermal stability by utilizing polymers with high glass transition temperatures. The study suggested that materials with higher thermal stability could lead to more durable solar cells and other electronic devices. This indicates that compounds with stable thermal properties, possibly including t-Butyl methyl 1,4-phenylenedicarbamate, might be of interest in the development of advanced polymeric materials (Bertho et al., 2007).
Propiedades
IUPAC Name |
tert-butyl N-[4-(methoxycarbonylamino)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-10-7-5-9(6-8-10)14-11(16)18-4/h5-8H,1-4H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYCDOMYZGRLCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl methyl 1,4-phenylenedicarbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

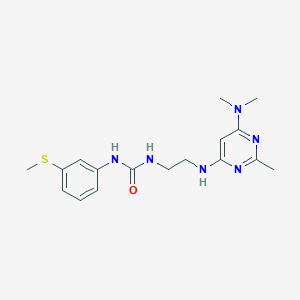

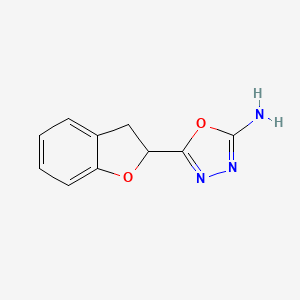
![8-[[Bis(2-methylpropyl)amino]methyl]-3-(4-chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2549523.png)
![2-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2549524.png)
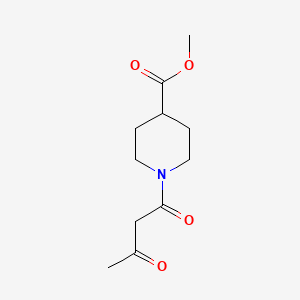
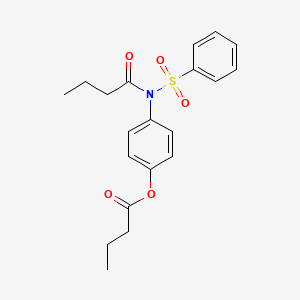
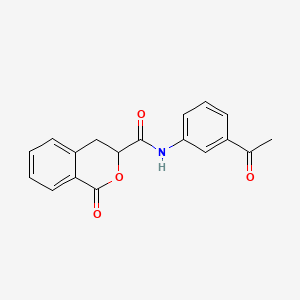
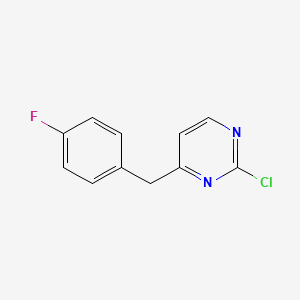
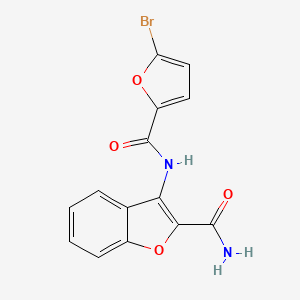
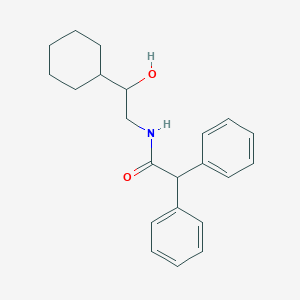
![(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2549532.png)
